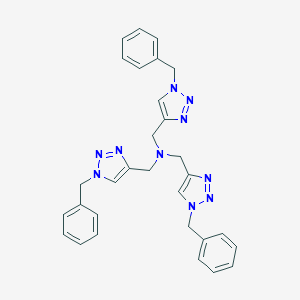

Tris(benzyltriazolylmethyl)amine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

What exactly is TBTA?

Tris((1-benzyl-4-triazolyl)methyl)amine (TBTA) is a tertiary amine-containing the 1,2,3-triazole moiety. When it is used as a ligand and then complexed to copper(I), which allows for the quantitative, regioselective form of Huisgen 1,3-dipolar cycloadditions with azides and alkynes in a range of organic and aqueous solvents.

There is a belief that the ligand facilitates catalysis by stabilizing the copper(I)-oxidation state while permitting the catalytic process within the CuAAC CuAAC reaction.

Single crystal X-ray diffraction of the Cu(I) complex of tris((1-benzyl-4-triazolyl)methyl)amine revealed an unusual dinuclear dication with one triazole unit bridging two metal centers and is an effective catalyst for the 'click' cycloaddition reaction. The structure of the compound that forms TBTA together with Cu(II) in its crystalline state is bipyramidal trigonal. It can be transformed into the active catalyst 'click' form with sodium ascorbate copper and other reducers.

Preparation of TBTA

TBTA could be produced by clicking the reaction between tri propargylamine and benzyl azide.

The mechanism of TBTA.

Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine is a molecular probe that can detect lysine residues in proteins. It reacts with amino groups in lysine by forming covalent bonds between the amine and the nitrile group. Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine has a mass spectrometric analysis and is reactive toward azides and terminal alkynes. The molecule is tetradentate and forms four bonds when two hydrogen peroxide molecules join. The cycloaddition procedure leads to an electrophilic addition of hydrogen peroxide in one of the benzylic positions.

Solubility of TBTA

TBTA is among the most commonly used water-insoluble ligands in copper-catalyzed azide- the cycloadditions.

TBTA was developed shortly after the copper-catalyzed azide-alkyne cyclone was discovered to help reduce the thermal instabilities that occur with Cu(I) when used in aerobic environments. TBTA is a water-insoluble ligand and is first dissolvable within DMSO and DMF.

Application of TBTA

A poly triazolyl amine ligand helps stabilize Cu(I) toward disproportionation and oxidation, thereby enhancing its catalytic activity in the azide-acetylene cycloaddition.

Tris-(benzyltriazolylmethyl)amine is a valuable reagent for copper (I) catalyzed azide-alkyne cycloadditions.+aIt can also be used for posts.

Click Chemistry Applications

Click chemistry is a powerful tool for scientists due to its unique properties:

- High reaction efficiency and specificity: Click reactions often proceed rapidly and selectively, forming the desired product with minimal side products. This is crucial for research as it allows scientists to obtain pure products efficiently. Source: A Hitchhiker's Guide to Click-Chemistry with Nucleic Acids, Chem. Rev. 2021: )

- Biocompatibility: Many click reactions can be conducted under mild conditions, making them suitable for modifying biomolecules like DNA and proteins. This opens doors for research in various biological fields. Source: Stapling proteins in the RELA complex inhibits TNFα-induced nuclear translocation of RELA, RSC Chem Biol. 2021:

TBTA's Role in Click Chemistry

TBTA functions as a ligand, a molecule that binds to a metal ion and activates it for a specific reaction. In click chemistry, TBTA forms a complex with copper(I) ions, which significantly enhances the rate and efficiency of a specific type of click reaction called the azide-alkyne cycloaddition (AAC). Source: TBTA | General Laboratory Research Reagent, Bio-Techne:

The AAC reaction allows scientists to efficiently join two molecules together, forming a stable covalent bond between an azide group and an alkyne group. This ability makes TBTA a valuable tool for various research applications, including:

- Drug discovery and development: Click chemistry is used to create new drug candidates by linking various functional groups to existing molecules. TBTA can facilitate this process by enabling the efficient conjugation of potential therapeutic moieties to drug carriers. Source: In situ identification of cellular drug targets in mammalian tissue, Cell 2022:

- Bioconjugation: Click chemistry is employed to attach various biomolecules (e.g., antibodies, dyes, nanoparticles) to other molecules of interest. TBTA plays a role in facilitating these bioconjugation reactions, which are crucial for various biological studies and applications.

- Polymer synthesis: Click chemistry can be used to create well-defined polymers with specific properties. TBTA can be used in this context to control the growth and architecture of these polymers.

Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine is a versatile compound known for its unique structure and properties. With a molecular formula of C30H30N10 and a molecular weight of 530.64 g/mol, it features three benzyl-1H-1,2,3-triazol-4-yl groups attached to a central amine. This compound appears as a white to light yellow crystalline solid with a melting point ranging from 132 °C to 148 °C, depending on the specific formulation and purity . It is primarily used as a ligand in coordination chemistry and catalysis due to its ability to stabilize copper(I) ions.

TBTA's mechanism of action involves its ability to complex with Cu(I) and activate it for click chemistry. The triazole rings likely coordinate with the copper ion, forming a stable complex that facilitates the reaction between the azide and alkyne. The exact details of the catalytic cycle are still under investigation, but it's believed to involve the formation and subsequent breakdown of various copper-based intermediates.

While detailed safety data is not readily available, some general precautions are advisable when handling TBTA:

- Wear gloves and eye protection when handling the compound.

- Avoid inhalation and ingestion.

- Work in a well-ventilated area.

- Dispose of waste according to proper chemical waste disposal procedures.

Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine is particularly notable for its role in facilitating copper-catalyzed reactions, specifically the copper(I)-catalyzed azide-alkyne cycloaddition, commonly known as "click chemistry." It acts by stabilizing the copper(I) oxidation state, preventing its disproportionation and oxidation during reactions . This stabilization enhances the efficiency of various reactions, making it a valuable component in synthetic organic chemistry.

The synthesis of Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine typically involves multi-step organic reactions. One common approach is:

- Formation of Triazole Derivatives: Starting from benzyl azide and propargyl alcohol, the triazole rings are formed using copper(I) catalysis.

- Amine Coupling: The resulting triazole derivatives are then reacted with formaldehyde and an amine source to yield the final tris-substituted product.

- Purification: The product is purified through recrystallization or chromatography techniques to achieve the desired purity level .

Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine finds applications in several fields:

- Catalysis: It serves as an effective ligand in various catalytic processes, especially in click chemistry.

- Bioconjugation: Its ability to stabilize metal ions makes it useful in bioconjugation strategies for labeling biomolecules.

- Material Science: It can be incorporated into polymer matrices for developing functional materials with specific properties .

Interaction studies involving Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine primarily focus on its coordination with metal ions such as copper(I). Research has demonstrated that this compound significantly enhances the catalytic activity of copper(I) by preventing its oxidation and maintaining its reactivity during chemical transformations . Further studies are needed to explore its interactions with various biomolecules and potential therapeutic targets.

Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine shares structural similarities with other triazole-based ligands. Here are some comparable compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Tris(benzyltriazole)amine | Similar triazole structure | Lacks the methyl groups; different electronic properties |

| 5-(Benzyl)-1H-tetrazole | Tetrazole instead of triazole | Different ring structure; potential for different reactivity |

| 1-Benzyltriazole | Single triazole unit | Simpler structure; less steric hindrance |

Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine stands out due to its tri-functional nature and enhanced stability towards metal coordination compared to simpler triazole derivatives. Its unique combination of three triazole units allows for increased binding affinity and catalytic efficiency in various

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

UNII

GHS Hazard Statements

H413 (97.44%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Wikipedia

Dates

Timothy R. Chan; Robert Hilgraf; K. Barry Sharpless & Valery V. Fokin (2004). "Polytriazoles as Copper(I)-Stabilizing Ligands in Catalysis". Org. Lett. 6 (17): 2853–2855. doi:10.1021/ol0493094. PMID 15330631.

Donnelly, P.S., Zanatta, S.D., Zammit, S.C., White, J.M., Williams, S.J. (2008). "'"Click" Cycloaddition Catalysts: Copper(I) and Copper(II) Tris(triazolylmethyl)amine Complexes'". Chem. Commun. (21): 2459–2461. doi:10.1039/b719724a. PMID 18491014.

To enable screen reader support, press Ctrl+Alt+Z To learn about keyboard shortcuts, press Ctrl+slash

Timothy R. Chan; Robert Hilgraf; K. Barry Sharpless & Valery V. Fokin (2004). "Polytriazoles as Copper(I)-Stabilizing Ligands in Catalysis". Org. Lett. 6 (17): 2853–2855. doi:10.1021/ol0493094. PMID 15330631.

Donnelly, P.S., Zanatta, S.D., Zammit, S.C., White, J.M., Williams, S.J. (2008). "'"Click" Cycloaddition Catalysts: Copper(I) and Copper(II) Tris(triazolylmethyl)amine Complexes'". Chem. Commun. (21): 2459–2461. doi:10.1039/b719724a. PMID 18491014.

Turn on screen reader support

Steven Brian has left the document.